molecular formula C11H10FN3O2 B14923510 Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14923510
M. Wt: 235.21 g/mol
InChI Key: OTRSGGXMAYIVEP-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a methyl carboxylate group at the 3-position of the pyrazole ring and a 4-amino-2-fluorophenyl substituent at the 1-position. The methyl ester moiety contributes to intermediate polarity, making it a versatile intermediate in medicinal chemistry, particularly for prodrug synthesis or as a precursor for carboxylic acid derivatives.

Properties

IUPAC Name

methyl 1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)9-4-5-15(14-9)10-3-2-7(13)6-8(10)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRSGGXMAYIVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-amino-2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves esterification with methanol in the presence of a suitable catalyst to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The pyrazole ring provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylate with key analogs from the literature:

Compound ID/Name Key Substituents Molecular Weight Purity Key Functional Groups Applications/Notes
Target Compound 4-amino-2-fluorophenyl, methyl carboxylate 235.21* N/A Amino, fluorine, ester Probable intermediate for drug synthesis
Compound 9 3-iodophenyl, 4-methylsulfonylphenyl 482.93 79% Iodine, sulfonyl, ester COX-2 SPECT tracer for inflammation imaging
Compound 10 4-iodophenyl, 4-methylsulfonylphenyl 482.95 77% Iodine, sulfonyl, ester COX-2 targeting; lower purity than 9
Compound 4h p-fluorophenyl, amidosulfonyl, carboxamide 630.10 N/A Fluorine, sulfonamide, amide Anti-inflammatory candidate
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate 4-formylphenyl, methyl carboxylate 230.22 >98% Aldehyde, ester Building block for Schiff base derivatives
Compound 28a 2,6-dimethoxyphenyl, cyclohexyl ester 575.62 N/A Methoxy, ester Neurotensin receptor modulation

*Calculated based on molecular formula C₁₁H₁₀FN₃O₂.

Key Observations:
  • Substituent Effects: The 4-amino-2-fluorophenyl group in the target compound introduces polarity and hydrogen-bonding capability, distinguishing it from iodinated analogs (e.g., Compounds 9 and 10) designed for radiopharmaceutical applications . Methyl carboxylate is a common feature, but its role varies: in iodinated analogs, it balances lipophilicity for imaging agents, while in the target compound, it may serve as a hydrolyzable prodrug moiety. Fluorine in the target compound and Compound 4h enhances metabolic stability compared to non-halogenated analogs .
  • Purity and Synthesis :

    • Iodinated analogs (Compounds 9 and 10) show moderate purity (77–79%), likely due to challenges in introducing heavy atoms .
    • The high purity (>98%) of the aldehyde analog suggests optimized synthetic routes for electron-deficient aryl groups.

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